3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline 3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline
Brand Name: Vulcanchem
CAS No.: 140605-06-7
VCID: VC21126889
InChI: InChI=1S/C19H27N/c1-2-7-17(8-3-1)20-13-12-19-16(14-20)11-10-15-6-4-5-9-18(15)19/h4-6,9,16-17,19H,1-3,7-8,10-14H2/t16-,19-/m1/s1
SMILES: C1CCC(CC1)N2CCC3C(C2)CCC4=CC=CC=C34
Molecular Formula: C19H27N
Molecular Weight: 269.4 g/mol

3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline

CAS No.: 140605-06-7

Cat. No.: VC21126889

Molecular Formula: C19H27N

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline - 140605-06-7

Specification

CAS No. 140605-06-7
Molecular Formula C19H27N
Molecular Weight 269.4 g/mol
IUPAC Name (4aS,10bR)-3-cyclohexyl-2,4,4a,5,6,10b-hexahydro-1H-benzo[f]isoquinoline
Standard InChI InChI=1S/C19H27N/c1-2-7-17(8-3-1)20-13-12-19-16(14-20)11-10-15-6-4-5-9-18(15)19/h4-6,9,16-17,19H,1-3,7-8,10-14H2/t16-,19-/m1/s1
Standard InChI Key FUMLYVJDBXPSSP-VQIMIIECSA-N
Isomeric SMILES C1CCC(CC1)N2CC[C@@H]3[C@@H](C2)CCC4=CC=CC=C34
SMILES C1CCC(CC1)N2CCC3C(C2)CCC4=CC=CC=C34
Canonical SMILES C1CCC(CC1)N2CCC3C(C2)CCC4=CC=CC=C34

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator